3-{4-[2-(pyrrolidin-1-yl)pyrimidin-4-yl]piperazin-1-yl}pyrazine-2-carbonitrile

Medicinal Chemistry Structure-Activity Relationship Chemical Biology

This heterocyclic small molecule (C17H20N8, MW 336.4) features a rare pyrazine-2-carbonitrile core linked via piperazine to a 2-(pyrrolidin-1-yl)pyrimidine moiety. This precisely defined positional isomer is distinct from common 4- or 6-substituted pyrimidine variants, where single-atom shifts can cause 10-fold target selectivity differences (Kent et al.). No direct bioactivity data exists for this exact compound, but related piperazinyl-pyrimidines show nanomolar sigma receptor affinity. Ideal as a comparator scaffold for kinase/GPCR SAR matrices and sigma-1/2 radioligand displacement profiling. Confirm purity (≥95%) by NMR/LC-MS before assay use. Request custom synthesis or bulk pricing above.

Molecular Formula C17H20N8
Molecular Weight 336.4 g/mol
CAS No. 2549056-04-2
Cat. No. B6448553
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-{4-[2-(pyrrolidin-1-yl)pyrimidin-4-yl]piperazin-1-yl}pyrazine-2-carbonitrile
CAS2549056-04-2
Molecular FormulaC17H20N8
Molecular Weight336.4 g/mol
Structural Identifiers
SMILESC1CCN(C1)C2=NC=CC(=N2)N3CCN(CC3)C4=NC=CN=C4C#N
InChIInChI=1S/C17H20N8/c18-13-14-16(20-6-5-19-14)24-11-9-23(10-12-24)15-3-4-21-17(22-15)25-7-1-2-8-25/h3-6H,1-2,7-12H2
InChIKeyZCCSVCGFVBKYHV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-{4-[2-(pyrrolidin-1-yl)pyrimidin-4-yl]piperazin-1-yl}pyrazine-2-carbonitrile (CAS 2549056-04-2) – Structural and Procurement Baseline


3-{4-[2-(pyrrolidin-1-yl)pyrimidin-4-yl]piperazin-1-yl}pyrazine-2-carbonitrile (CAS 2549056-04-2) is a heterocyclic small molecule with a molecular formula of C17H20N8 and a molecular weight of 336.4 g/mol [1]. It features a pyrazine-2-carbonitrile core linked via a piperazine spacer to a 2-(pyrrolidin-1-yl)pyrimidin-4-yl moiety. This compound belongs to the broader class of piperazinyl-pyrimidine derivatives, which have been investigated in medicinal chemistry for their potential as kinase inhibitors, GPCR modulators, and tool compounds for studying cellular signaling pathways [2]. However, primary research literature and patents specifically describing the biological activity or pharmacological profile of this exact compound are currently absent from major public databases, limiting evidence-based differentiation at this time.

Substitution Risk: Why Close Analogs of 3-{4-[2-(pyrrolidin-1-yl)pyrimidin-4-yl]piperazin-1-yl}pyrazine-2-carbonitrile Are Not Interchangeable


Within the piperazinyl-pyrimidine chemical space, subtle structural variations can lead to profound differences in target selectivity, binding kinetics, and ADME properties. As demonstrated by Kent et al., even single-atom changes to the aryl substituent on a related 4-(piperazin-1-yl)-2,6-di(pyrrolidin-1-yl)pyrimidine scaffold resulted in up to 10-fold selectivity shifts between inflammatory caspases [1]. The specific substitution pattern of the target compound—a pyrazine-2-carbonitrile on the piperazine nitrogen and a pyrrolidine at the pyrimidine 2-position—is not replicated in any publicly disclosed bioactive congener. Generic procurement of positional isomers (e.g., 3-{4-[4-(pyrrolidin-1-yl)pyrimidin-2-yl]piperazin-1-yl}pyrazine-2-carbonitrile or 3-{4-[6-(pyrrolidin-1-yl)pyrimidin-4-yl]piperazin-1-yl}pyrazine-2-carbonitrile) or analogs lacking the carbonitrile group would therefore constitute an unvalidated substitution with no scientific basis for assuming equivalent performance.

Differential Evidence Analysis: 3-{4-[2-(pyrrolidin-1-yl)pyrimidin-4-yl]piperazin-1-yl}pyrazine-2-carbonitrile vs. Nearest Analogs


Structural Uniqueness vs. Positional Isomers – Core Scaffold Comparison

The target compound is distinguished from its nearest commercially available positional isomers by the specific connectivity of the pyrrolidine substituent to the pyrimidine ring. In the target compound (CAS 2549056-04-2), the pyrrolidine is attached at the pyrimidine 2-position, with the piperazine linked at the 4-position. The isomer 3-{4-[4-(pyrrolidin-1-yl)pyrimidin-2-yl]piperazin-1-yl}pyrazine-2-carbonitrile (CAS 2549051-94-5) reverses this connectivity, while 3-{4-[6-(pyrrolidin-1-yl)pyrimidin-4-yl]piperazin-1-yl}pyrazine-2-carbonitrile places the pyrrolidine at the 6-position. In the absence of published head-to-head pharmacological data, the differential impact of these positional variations on molecular recognition can only be inferred from general SAR principles established for analogous heterocyclic systems [1].

Medicinal Chemistry Structure-Activity Relationship Chemical Biology

Functional Group Differentiation: Carbonitrile vs. Methyl or Unsubstituted Analogs

The pyrazine-2-carbonitrile moiety in the target compound provides a hydrogen-bond acceptor (nitrile) that is absent in des-cyano analogs such as 3-[4-(pyrimidin-4-yl)piperazin-1-yl]pyrazine and is distinct from the methyl group in 3-{4-[2-methyl-6-(pyrrolidin-1-yl)pyrimidin-4-yl]piperazin-1-yl}pyrazine-2-carbonitrile (CAS 2549001-79-6). In related pyrazine-containing kinase inhibitors, the nitrile group has been shown to engage in critical hydrogen-bond interactions with the hinge region of ATP-binding sites, directly affecting potency and selectivity [1]. However, no direct comparative binding or functional data exist for the target compound against these specific analogs.

Medicinal Chemistry Lead Optimization Molecular Recognition

Core Heterocycle Identity: Pyrazine vs. Pyridine Bioisosteric Replacement

The target compound contains a pyrazine core, whereas a closely related analog 5-Chloro-6-{4-[2-(pyrrolidin-1-yl)pyrimidin-4-yl]piperazin-1-yl}pyridine-3-carbonitrile replaces the pyrazine with a chloropyridine. Pyrazine-to-pyridine bioisosteric replacements can alter electronic distribution, hydrogen-bonding capacity, and metabolic stability. In a study of structurally related CCR4 antagonists based on piperazinyl-pyrimidine scaffolds, replacement of the core heterocycle resulted in significant shifts in chemotaxis inhibition potency [1]. Without direct comparative data, the magnitude of the difference for this specific pair cannot be quantified.

Bioisosterism Drug Design Selectivity Profiling

Validated Application Scenarios for 3-{4-[2-(pyrrolidin-1-yl)pyrimidin-4-yl]piperazin-1-yl}pyrazine-2-carbonitrile Based on Available Evidence


Chemical Probe Development for Kinase or GPCR Target Identification

Given the structural features shared with known piperazinyl-pyrimidine kinase inhibitors and GPCR modulators, the target compound may serve as a starting scaffold for chemical probe development in target identification campaigns. Its differentiated substitution pattern (pyrazine-2-carbonitrile with 2-pyrrolidinopyrimidine) offers a distinct chemotype for exploring selectivity against panels of kinases or aminergic GPCRs, where positional isomerism has been shown to critically influence binding [1]. Researchers should verify purity (≥95%) and identity via NMR and LC-MS prior to use in biological assays.

Structure-Activity Relationship (SAR) Studies on Piperazinyl-Pyrimidine Scaffolds

The compound is suitable as a comparator compound in SAR studies exploring the impact of pyrazine-2-carbonitrile substitution on biological activity. In the context of inflammatory caspase inhibitor programs, Kent et al. demonstrated that aryl substituent variation on a related 4-(piperazin-1-yl)-2,6-di(pyrrolidin-1-yl)pyrimidine scaffold yielded up to 10-fold selectivity differences [2]. Incorporating the target compound into analogous SAR matrices would enable direct quantification of the pyrazine-carbonitrile contribution to potency and selectivity.

In Vitro Selectivity Profiling Against Sigma Receptors

Although no direct binding data exist for this specific compound at sigma receptors, structurally related piperazinyl-pyrimidine compounds have demonstrated nanomolar affinity for sigma-1 and sigma-2 receptors [3]. The target compound could be included in radioligand displacement assays using [³H]-(+)-pentazocine (sigma-1) and [³H]-ditolylguanidine (sigma-2) to establish its receptor binding profile relative to known sigma ligands. Such profiling would generate the quantitative comparative data currently absent from the literature.

Quote Request

Request a Quote for 3-{4-[2-(pyrrolidin-1-yl)pyrimidin-4-yl]piperazin-1-yl}pyrazine-2-carbonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.